DL-6-Hydroxynorleucine is a non-essential amino acid that serves as a significant building block in biochemical research and pharmaceutical applications. It is synthesized through various methods, primarily involving enzymatic processes and chemical reactions. This compound has gained attention due to its potential roles in modulating biological pathways and its utility in synthesizing more complex molecules.
DL-6-Hydroxynorleucine is derived from leucine, an essential amino acid. It can be classified as a chiral amino acid, with two enantiomers: L-6-hydroxynorleucine and D-6-hydroxynorleucine. The compound is recognized for its role in various biochemical pathways, particularly in the synthesis of vasopeptidase inhibitors, which are important in treating cardiovascular diseases .
The synthesis of DL-6-hydroxynorleucine can be achieved through several methods, including:
The enzymatic synthesis typically involves a coupled system where NADH regeneration is achieved using glucose dehydrogenase. This process enhances the efficiency of the reaction by ensuring an adequate supply of reducing equivalents necessary for the transformation .
DL-6-Hydroxynorleucine has a molecular formula of C₆H₁₃NO₃ and a molecular weight of approximately 145.18 g/mol. Its structure features a hydroxyl group (-OH) attached to the sixth carbon of the norleucine backbone, distinguishing it from its precursor leucine.
DL-6-Hydroxynorleucine participates in various chemical reactions, primarily involving:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and enzyme concentration. For instance, maintaining optimal conditions during enzymatic synthesis is crucial for achieving high yields and purity.
The mechanism of action for DL-6-hydroxynorleucine primarily revolves around its role as a substrate or inhibitor in various enzymatic pathways. It has been shown to interact with vasopeptidases, potentially modulating blood pressure and fluid balance within the body.
Research indicates that derivatives of DL-6-hydroxynorleucine can inhibit certain enzymes involved in peptide metabolism, suggesting its utility in drug design aimed at cardiovascular diseases .
DL-6-Hydroxynorleucine is typically a white crystalline solid at room temperature. It is soluble in water due to its polar hydroxyl group.
DL-6-Hydroxynorleucine has diverse applications in scientific research:
DL-6-Hydroxynorleucine (C₆H₁₃NO₃; MW 147.17 g/mol), a non-proteinogenic α-amino acid featuring a hydroxyl group at the ε-carbon position, emerged as a compound of interest during mid-20th century investigations into amino acid metabolism. Initial synthetic routes involved the hydroxylation of norleucine (DL-2-aminohexanoic acid) through chemical or enzymatic methods, yielding a racemic mixture with unique stereochemical properties. The compound was first cataloged under CAS 6033-32-5 and later gained prominence when researchers identified its structural similarity to critical proteinogenic residues like serine and threonine, yet with extended aliphatic chain flexibility [3].
A key milestone occurred when metabolic studies revealed its unexpected presence in selenium-intoxicated Procapra przewalskii populations. Researchers discovered that selenium-induced oxidative stress altered phenylalanine metabolism pathways, leading to endogenous production of DL-6-hydroxynorleucine as a biochemical stress marker. This discovery positioned it as a metabolite of interest in redox biology and environmental toxicology [4]. The development of protected derivatives—notably Nα-Fmoc-6-hydroxynorleucine (CAS 374899-60-2)—in the late 1990s enabled its broader application in peptide synthesis, marking its transition from a metabolic curiosity to a synthetic building block [5].
DL-6-Hydroxynorleucine serves as a strategic molecular scaffold in three research domains:
Table 1: Key Physicochemical Properties of DL-6-Hydroxynorleucine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₁₃NO₃ | High-Resolution MS |
Molecular Weight | 147.17 g/mol | Calculated |
Melting Point | 96–119°C (Fmoc-derivative) | Differential Scanning Calorimetry |
Optical Activity (α)D²⁰ | -4 ± 1° (Fmoc-L-form) | Polarimetry (1M in MeOH) |
Aqueous Solubility | 101 mg/mL | Equilibrium Solubility Assay |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9